molecular formula C13H8ClF3O2S B13567206 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

Cat. No.: B13567206
M. Wt: 320.71 g/mol
InChI Key: MREPBRNIVHCZLM-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C13H8ClF3O2S. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a trifluoromethyl group and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride typically involves the reaction of 2-(Trifluoromethyl)biphenyl with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like amines or alcohols in the presence of a base.

    Nucleophilic Substitution: Thiols or amines in the presence of a base.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into target molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups on the biphenyl scaffold. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H8ClF3O2S

Molecular Weight

320.71 g/mol

IUPAC Name

4-phenyl-3-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C13H8ClF3O2S/c14-20(18,19)10-6-7-11(9-4-2-1-3-5-9)12(8-10)13(15,16)17/h1-8H

InChI Key

MREPBRNIVHCZLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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